molecular formula C12H5ClO3 B12566592 Naphtho[2,3-b]furan-4,9-dione, 2-chloro- CAS No. 189763-10-8

Naphtho[2,3-b]furan-4,9-dione, 2-chloro-

Cat. No.: B12566592
CAS No.: 189763-10-8
M. Wt: 232.62 g/mol
InChI Key: ISQBCDSRDBURHM-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]furan-4,9-dione, 2-chloro- is a chemical compound that belongs to the class of naphthofuranquinones This compound is characterized by a fused ring structure consisting of a naphthalene ring and a furan ring, with a chlorine atom attached to the quinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient synthetic routes for Naphtho[2,3-b]furan-4,9-dione involves a palladium-catalyzed reverse hydrogenolysis process. This method entails the coupling of 2-hydroxy-1,4-naphthoquinones with olefins in the presence of commercially available palladium on carbon (Pd/C) as a catalyst. The reaction proceeds without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .

Another method involves a visible-light-mediated [3+2] cycloaddition reaction. This approach uses visible light to drive the cycloaddition of naphthoquinones with suitable dienophiles, resulting in the formation of Naphtho[2,3-b]furan-4,9-dione derivatives. This method is notable for its excellent regioselectivity and functional group tolerance .

Industrial Production Methods

Industrial production of Naphtho[2,3-b]furan-4,9-dione, 2-chloro- typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed processes and visible-light-mediated reactions allows for efficient and scalable production of this compound, with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-b]furan-4,9-dione, 2-chloro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthofuranquinones, hydroquinone derivatives, and other functionalized naphtho[2,3-b]furan-4,9-diones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-chloro- involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and other proliferative disorders . Additionally, the compound can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Naphtho[2,3-b]furan-4,9-dione, 2-chloro- can be compared with other similar compounds, such as:

The uniqueness of Naphtho[2,3-b]furan-4,9-dione, 2-chloro- lies in its specific substitution pattern, which can modulate its reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

189763-10-8

Molecular Formula

C12H5ClO3

Molecular Weight

232.62 g/mol

IUPAC Name

2-chlorobenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C12H5ClO3/c13-9-5-8-10(14)6-3-1-2-4-7(6)11(15)12(8)16-9/h1-5H

InChI Key

ISQBCDSRDBURHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C3)Cl

Origin of Product

United States

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